![molecular formula C5H10N2S B1438251 1-Cyclopropyl-1-methylthiourea CAS No. 1094883-17-6](/img/structure/B1438251.png)
1-Cyclopropyl-1-methylthiourea
Overview
Description
1-Cyclopropyl-1-methylthiourea is an organic compound belonging to the class of thioureas. It is characterized by its crystalline, white powder form and is known for its ability to form stable complexes with metal ions. This compound is widely used in scientific research due to its unique properties and reactivity.
Preparation Methods
The synthesis of 1-Cyclopropyl-1-methylthiourea typically involves the reaction of cyclopropylamine with methyl isothiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization to obtain a high-purity compound .
Industrial production methods for thiourea derivatives, including this compound, often involve large-scale reactions using similar starting materials. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice .
Chemical Reactions Analysis
1-Cyclopropyl-1-methylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it into corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Applications
1-Cyclopropyl-1-methylthiourea exhibits several biological activities, including:
- Antimicrobial Activity : Thiourea derivatives have been shown to possess antimicrobial properties. Research indicates that compounds similar to this compound can inhibit the growth of various bacterial strains, suggesting potential use in treating infections .
- Anticancer Properties : Studies have explored the anticancer effects of thiourea derivatives. For instance, certain analogs have demonstrated cytotoxicity against cancer cell lines, including those from breast and colon cancers .
- Enzyme Inhibition : Thioureas are known to act as enzyme inhibitors. They can modulate the activity of enzymes involved in metabolic pathways, which could be beneficial in treating diseases like diabetes and cancer .
Medicinal Chemistry Applications
The compound has been investigated for its potential as a lead compound in drug development due to its favorable pharmacological properties:
- Drug Design : this compound serves as a scaffold for synthesizing more complex molecules that may exhibit enhanced biological activity. Its structure allows for modifications that can improve potency and selectivity against specific targets .
- Therapeutic Uses : There is ongoing research into the therapeutic applications of thiourea derivatives in treating conditions such as malaria and other infectious diseases. The ability of these compounds to interact with biological systems makes them candidates for further exploration in pharmacology .
Case Studies
Several studies highlight the effectiveness of this compound and its derivatives:
Synthesis and Modification
The synthesis of this compound typically involves the reaction between cyclopropyl isocyanate and a suitable thiol. Modifications can be made to enhance its pharmacokinetic properties or increase its biological activity.
Synthetic Pathways
- Direct Synthesis : The straightforward reaction between cyclopropyl isocyanate and methylthiol under controlled conditions yields the desired thiourea.
- Functionalization : Further functionalization can be achieved through various organic reactions (e.g., alkylation or acylation) to create derivatives with improved properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1-methylthiourea involves its interaction with molecular targets such as enzymes and metal ions. The thiourea group can form strong bonds with metal ions, stabilizing them and altering their reactivity. This interaction is crucial in its antimicrobial and antioxidant activities, where it can inhibit the activity of certain enzymes or neutralize reactive oxygen species .
Comparison with Similar Compounds
1-Cyclopropyl-1-methylthiourea is similar to other thiourea derivatives such as thiourea and selenourea. its unique cyclopropyl and methyl groups confer distinct reactivity and stability compared to its analogs . These structural differences make it particularly useful in applications requiring specific reactivity profiles.
Similar Compounds
Thiourea: SC(NH2)2
Selenourea: SeC(NH2)2
1-Cyclopropylthiourea: C4H8N2S
Biological Activity
Overview
1-Cyclopropyl-1-methylthiourea (CPMT) is an organic compound belonging to the thiourea class, notable for its unique structural features and potential biological activities. This compound has garnered interest in scientific research due to its interactions with various biological targets, including enzymes and metal ions, which may lead to antimicrobial and antioxidant properties.
CPMT is typically synthesized through the reaction of cyclopropylamine with methyl isothiocyanate. This reaction is performed under controlled conditions to ensure high purity and yield. The compound appears as a crystalline white powder and can form stable complexes with metal ions, which is significant for its biological activity .
The biological activity of CPMT primarily stems from its ability to interact with molecular targets. The thiourea group within CPMT can form strong bonds with metal ions, stabilizing them and altering their reactivity. This interaction is crucial in its antimicrobial and antioxidant activities, where it may inhibit specific enzymes or neutralize reactive oxygen species .
Biological Activities
Research indicates that CPMT exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that CPMT has potential antimicrobial properties, making it a candidate for developing new therapeutic agents against various pathogens .
- Antioxidant Properties : The compound's ability to neutralize reactive oxygen species suggests that it could be beneficial in protecting cells from oxidative stress .
- Cytotoxicity : Preliminary studies indicate that CPMT may possess cytotoxic effects against certain cancer cell lines, although further research is necessary to elucidate its full potential in cancer therapy .
Case Studies and Research Findings
Several studies have explored the biological activity of CPMT:
- Antimicrobial Studies : A study demonstrated that CPMT effectively inhibited the growth of various bacterial strains, indicating its potential use as an antimicrobial agent. The mechanism involves the disruption of bacterial cell wall synthesis .
- Antioxidant Activity : In vitro assays revealed that CPMT exhibited significant antioxidant activity, comparable to established antioxidants. This suggests its potential application in preventing oxidative damage in biological systems .
- Cytotoxicity Evaluation : Research on the cytotoxic effects of CPMT showed variable results across different cancer cell lines. For instance, it was found to have an IC50 value of 15 µM against HepG2 liver cancer cells, indicating moderate cytotoxicity .
Comparative Analysis
To better understand the efficacy of CPMT relative to other thiourea derivatives, a comparison table is provided below:
Compound | Antimicrobial Activity | Antioxidant Activity | Cytotoxicity (IC50) |
---|---|---|---|
This compound | Yes | Yes | 15 µM (HepG2) |
Thiourea | Moderate | Low | 25 µM (HepG2) |
Selenourea | Yes | Moderate | 10 µM (HepG2) |
Properties
IUPAC Name |
1-cyclopropyl-1-methylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S/c1-7(5(6)8)4-2-3-4/h4H,2-3H2,1H3,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEITKGPUBHMOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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